
4-((4-Chlorophenyl)(phenyl)methyl)-1,1-bis(2-(2-hydroxyethoxy)ethyl)piperazin-1-ium Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorophenyl)(phenyl)methyl)-1,1-bis(2-(2-hydroxyethoxy)ethyl)piperazin-1-ium Bromide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a piperazine ring substituted with a chlorophenyl and phenyl group, as well as two hydroxyethoxyethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)(phenyl)methyl)-1,1-bis(2-(2-hydroxyethoxy)ethyl)piperazin-1-ium Bromide typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with diethylene glycol under acidic conditions.
Substitution with chlorophenyl and phenyl groups: The piperazine ring is then reacted with 4-chlorobenzyl chloride and benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of hydroxyethoxyethyl groups: The final step involves the reaction of the substituted piperazine with ethylene oxide to introduce the hydroxyethoxyethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Chlorophenyl)(phenyl)methyl)-1,1-bis(2-(2-hydroxyethoxy)ethyl)piperazin-1-ium Bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or sodium acetate.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Phenyl-substituted piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((4-Chlorophenyl)(phenyl)methyl)-1,1-bis(2-(2-hydroxyethoxy)ethyl)piperazin-1-ium Bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-((4-Chlorophenyl)(phenyl)methyl)-1,1-bis(2-(2-hydroxyethoxy)ethyl)piperazin-1-ium Bromide involves its interaction with specific molecular targets. The compound can bind to cellular receptors or enzymes, modulating their activity. For example, it may inhibit the function of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The hydroxyethoxyethyl groups may enhance its solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((4-Chlorophenyl)(phenyl)methyl)piperazine: Lacks the hydroxyethoxyethyl groups, resulting in different solubility and bioactivity profiles.
1,1-Bis(2-(2-hydroxyethoxy)ethyl)piperazine: Lacks the chlorophenyl and phenyl groups, affecting its chemical reactivity and biological activity.
Uniqueness
4-((4-Chlorophenyl)(phenyl)methyl)-1,1-bis(2-(2-hydroxyethoxy)ethyl)piperazin-1-ium Bromide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both hydrophobic (chlorophenyl and phenyl) and hydrophilic (hydroxyethoxyethyl) groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C25H36BrClN2O4 |
|---|---|
Poids moléculaire |
543.9 g/mol |
Nom IUPAC |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-1-[2-(2-hydroxyethoxy)ethyl]piperazin-1-ium-1-yl]ethoxy]ethanol;bromide |
InChI |
InChI=1S/C25H36ClN2O4.BrH/c26-24-8-6-23(7-9-24)25(22-4-2-1-3-5-22)27-10-12-28(13-11-27,14-18-31-20-16-29)15-19-32-21-17-30;/h1-9,25,29-30H,10-21H2;1H/q+1;/p-1 |
Clé InChI |
XNXFKYVRORGWQX-UHFFFAOYSA-M |
SMILES canonique |
C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCCO)CCOCCO.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


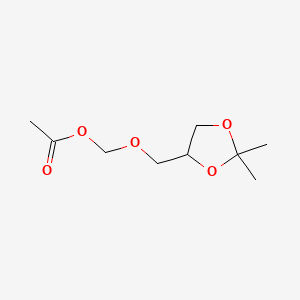
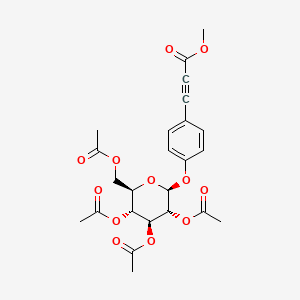
![N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13850817.png)
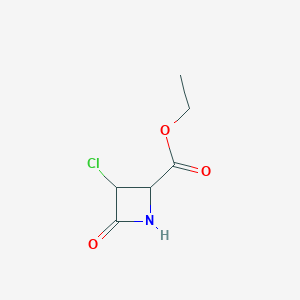
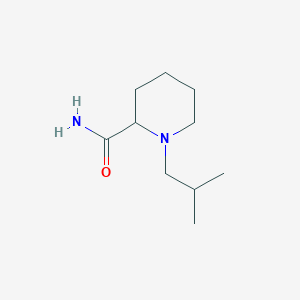
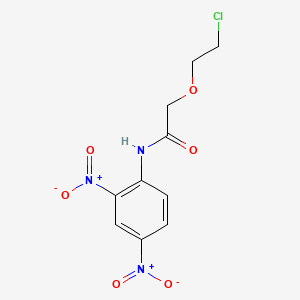
![P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt](/img/structure/B13850847.png)
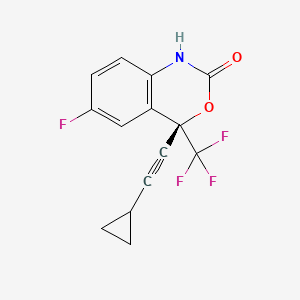
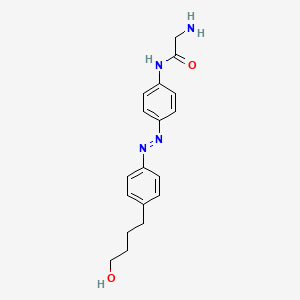
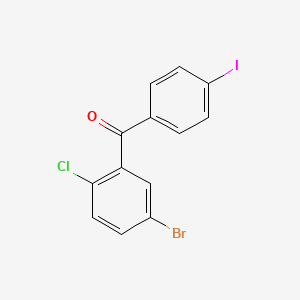
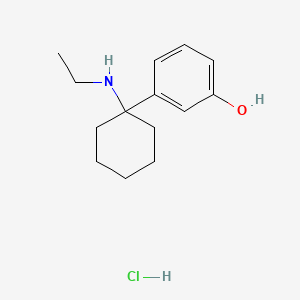
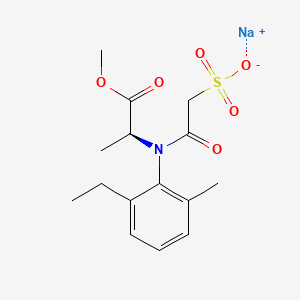
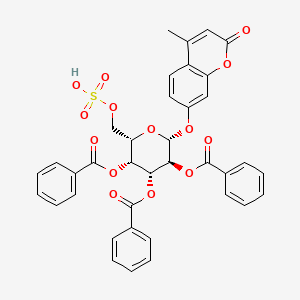
![5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt](/img/structure/B13850896.png)
